molecular formula C9H13NO3 B13009366 (S)-1-Oxo-2-azaspiro[4.4]nonane-3-carboxylic acid

(S)-1-Oxo-2-azaspiro[4.4]nonane-3-carboxylic acid

Cat. No.: B13009366
M. Wt: 183.20 g/mol
InChI Key: HRADLHDRWQPODM-LURJTMIESA-N
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Description

(S)-1-Oxo-2-azaspiro[44]nonane-3-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a lactam and a carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Oxo-2-azaspiro[4.4]nonane-3-carboxylic acid typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a suitable lactam precursor with a carboxylic acid derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. Optimization of reaction parameters, such as solvent choice and catalyst selection, is crucial for achieving high yields and purity in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Oxo-2-azaspiro[4.4]nonane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alcohols or amines can be used in the presence of catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-1-Oxo-2-azaspiro[4.4]nonane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of (S)-1-Oxo-2-azaspiro[4.4]nonane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-7-azaspiro[4.4]nonane: A structurally similar compound with an oxygen atom in the spirocyclic core.

    1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with a different arrangement of nitrogen atoms.

Uniqueness

(S)-1-Oxo-2-azaspiro[4.4]nonane-3-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both an oxo group and a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

(3S)-1-oxo-2-azaspiro[4.4]nonane-3-carboxylic acid

InChI

InChI=1S/C9H13NO3/c11-7(12)6-5-9(8(13)10-6)3-1-2-4-9/h6H,1-5H2,(H,10,13)(H,11,12)/t6-/m0/s1

InChI Key

HRADLHDRWQPODM-LURJTMIESA-N

Isomeric SMILES

C1CCC2(C1)C[C@H](NC2=O)C(=O)O

Canonical SMILES

C1CCC2(C1)CC(NC2=O)C(=O)O

Origin of Product

United States

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